2-イミダゾリドンヘミハイドレート

説明

2-Imidazolidone hemihydrate is a useful research compound. Its molecular formula is C6H14N4O3 and its molecular weight is 190.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Imidazolidone hemihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Imidazolidone hemihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ホルムアルデヒドスカベンジャー

2-イミダゾリドンヘミハイドレートは、ホルムアルデヒドのスカベンジャーとして使用されます . この用途は、皮革、ゴム、繊維などの製造など、ホルムアルデヒドが広く使用されている業界で特に重要です。ホルムアルデヒドをスカベンジングすることにより、この化合物は、その有害な健康への影響で知られている揮発性有機化合物の暴露を削減するのに役立ちます。

医薬品合成

この化合物は、医薬品有効成分の合成における原料として役立ちます . そのような用途の1つには、緑膿菌や他の細菌によって引き起こされる感染症の治療に使用される抗生物質であるアゾシリンナトリウムの調製が含まれます。

有機合成

有機化学では、2-イミダゾリドンヘミハイドレートは、さまざまな化合物の合成のための反応物として使用されます。 たとえば、キラルなマイクロポーラス材料のキラルなマイクロポーラス材料の合成に関与しており、これはエナンチオ選択的触媒作用において応用されています .

触媒作用

この化合物は、パラジウム触媒カルボニル化反応に使用され、アリールおよびヘテロアリールN-アシルウレアを生成します . これらの反応は、その効率性と選択性のために、医薬品や農薬の開発において重要です。

酵素阻害

2-イミダゾリドンヘミハイドレートは、ペプチドベースのヒト好中球エラスターゼ阻害剤の生産における反応物です . これらの阻害剤は、慢性閉塞性肺疾患(COPD)や嚢胞性線維症などの状態の治療における潜在的な治療的用途を持っています。

抗菌研究

この化合物は、シアノアセチル化によるヘテロ環の合成にも使用されており、その抗菌特性が調査されています . この研究は、薬剤耐性菌に対する闘争において不可欠です。

作用機序

Mode of Action

It’s known that the formation of imidazolidin-2-ones from 1,2-diamines and co2 can be efficiently achieved using certain promoters and activators . This suggests that the compound may interact with its targets through similar chemical reactions.

Biochemical Pathways

The compound is known to be involved in various synthetic routes, indicating its potential role in multiple biochemical processes .

Pharmacokinetics

It has a melting point of 58 °C, a boiling point of 335.5 °C, and a density of 1.3 g/cm3 at 20 °C . These properties may influence the compound’s bioavailability and pharmacokinetics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Imidazolidone Hemihydrate. For instance, the compound’s reactivity may be affected by temperature, as suggested by its known physical properties . .

生物活性

2-Imidazolidone hemihydrate, also known as 2-imidazolidinone hemihydrate, is a compound with significant biological activity. This article explores its properties, applications, and research findings related to its biological effects.

- Chemical Formula : C₆H₁₄N₄O₃

- CAS Number : 121325-67-5

- Molecular Weight : 190.20 g/mol

- Melting Point : 55°C

- Solubility : Soluble in water .

Applications

2-Imidazolidone hemihydrate serves multiple purposes, including:

- Formaldehyde Scavenger : It is utilized for the removal of formaldehyde in various materials such as leather, rubber, and textile coatings .

- Pharmaceutical Intermediate : It acts as a raw material for synthesizing active pharmaceutical ingredients, notably azlocillin sodium .

Antimicrobial Properties

Research indicates that derivatives of imidazolidinones exhibit notable antimicrobial activities. A study synthesized various substituted imidazolidinone derivatives and evaluated their antibacterial and antifungal properties. The results showed that certain derivatives had significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| Derivative A | Effective | Moderate |

| Derivative B | Highly Effective | Effective |

| Derivative C | Moderate | Low |

This table summarizes the biological activity of selected imidazolidinone derivatives.

Toxicological Profile

The toxicological properties of 2-imidazolidone hemihydrate have been investigated, revealing that it is not mutagenic in the Ames test. However, comprehensive studies on reproductive and developmental effects are lacking . The compound is classified as having low toxicity but requires caution during handling due to potential irritative effects .

Case Studies

- Synthesis and Evaluation : In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized a series of new imidazolidinone derivatives and evaluated their biological activities. The findings demonstrated that some compounds exhibited promising antibacterial properties, indicating potential for pharmaceutical applications .

- In Vivo Studies : Another investigation focused on the circulatory activity of imidazolidinone derivatives administered to normotensive Wistar rats. The results suggested potential cardiovascular benefits, warranting further exploration into their pharmacological applications .

特性

IUPAC Name |

imidazolidin-2-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6N2O.H2O/c2*6-3-4-1-2-5-3;/h2*1-2H2,(H2,4,5,6);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRJGGOOWATRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

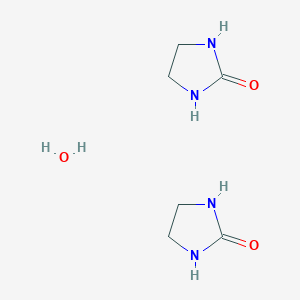

C1CNC(=O)N1.C1CNC(=O)N1.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121325-67-5 | |

| Record name | 121325-67-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Imidazolidone Hemihydrate in the modification of adsorption resins?

A1: In the study, 2-Imidazolidone Hemihydrate was used as a chemical modifier to create a novel adsorption resin (named FJ-2). While the exact mechanism of modification wasn't detailed in the abstract, it's stated that this modification, alongside others, resulted in the resin having "predominant micropores/mesopores, [and] moderate specific surface area" []. These properties are desirable for enhancing the adsorption capacity of the resin.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。